1-(Trifluoromethoxy)-8-naphthol
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Overview
Description
1-(Trifluoromethoxy)-8-naphthol is a compound that features a trifluoromethoxy group attached to a naphthol structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity, increased stability, and lipophilicity . These characteristics make it an important substituent in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Chemical Reactions Analysis
1-(Trifluoromethoxy)-8-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)-8-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-8-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications. The exact pathways and molecular targets depend on the specific use of the compound, such as its role in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-8-naphthol is unique due to the presence of the trifluoromethoxy group, which imparts distinct properties compared to other fluorinated compounds. Similar compounds include:
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group but differ in their overall structure and reactivity.
Fluorinated naphthols: These compounds have fluorine atoms attached to the naphthol structure but lack the trifluoromethoxy group. The uniqueness of this compound lies in its combination of the naphthol structure with the trifluoromethoxy group, resulting in enhanced stability and reactivity.
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-6-2-4-7-3-1-5-8(15)10(7)9/h1-6,15H |
InChI Key |
WAQPMZPAMREVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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